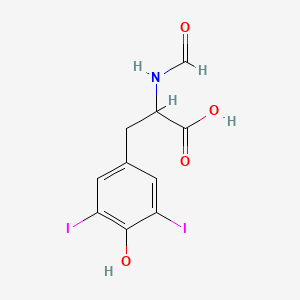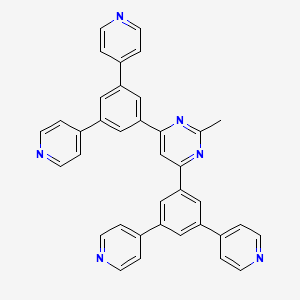
7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster is a complex organic compound with the molecular formula C22H22O12 and a molecular weight of 478.4 g/mol . This compound is a derivative of coumarin, a naturally occurring substance found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster typically involves multiple steps. One common method starts with the acetylation of 7-hydroxycoumarin to protect the hydroxyl groups. This is followed by the glucuronidation of the acetylated coumarin using glucuronic acid derivatives under acidic conditions . The final step involves the esterification of the glucuronide with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX) . It may also modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A simpler derivative with similar biological activities but lacking the glucuronide and ester groups.
Coumarin: The parent compound, widely studied for its anticoagulant and other biological properties.
4-Methylumbelliferone: Another coumarin derivative with applications in enzyme assays and as a fluorescent probe.
Uniqueness
7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster is unique due to its combination of acetyl, glucuronide, and ester groups, which enhance its solubility, stability, and biological activity. These modifications make it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C22H22O12 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H22O12/c1-10(23)29-17-18(30-11(2)24)20(31-12(3)25)22(34-19(17)21(27)28-4)32-14-7-5-13-6-8-16(26)33-15(13)9-14/h5-9,17-20,22H,1-4H3 |
InChI Key |
GREJSCHGTQAQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)

![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)
![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)


![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)


![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
